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Abstract

This document provides a detailed protocol for the synthesis of the HIV protease inhibitor
Amprenavir, utilizing (3S)-hydroxytetrahydrofuran as a key chiral building block. The synthesis
involves a convergent approach, wherein the chiral tetrahydrofuran moiety is introduced via an
activated carbonate intermediate that couples with a sulfonamide core. The subsequent
reduction of an aromatic nitro group yields the final active pharmaceutical ingredient. This
protocol includes detailed experimental procedures for each key transformation, a summary of
guantitative data, and a workflow diagram to illustrate the synthetic pathway.

Introduction

Amprenavir is a potent inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.
Its molecular structure features a central hydroxyethylamine isostere and key side chains that
optimize binding to the enzyme's active site. One of these crucial side chains is derived from
(3S)-hydroxytetrahydrofuran, which is incorporated as a carbamate. This document outlines a
reliable and well-documented synthetic route to Amprenavir, providing researchers with the
necessary details to reproduce this synthesis.

Overall Synthetic Strategy
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The synthesis of Amprenavir from (3S)-hydroxytetrahydrofuran can be conceptually divided into
three main stages:

 Activation of (3S)-Hydroxytetrahydrofuran: The hydroxyl group of (3S)-
hydroxytetrahydrofuran is activated to facilitate its reaction with an amine. A common method
is the formation of an N-succinimidyl carbonate.

o Synthesis of the Core Amine Intermediate: A key sulfonamide intermediate, (2R,3S)-N-(3-
amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide hydrochloride, is
prepared. This multi-step synthesis starts from a protected amino alcohol.

o Coupling and Final Reduction: The activated (3S)-hydroxytetrahydrofuran derivative is
coupled with the core amine intermediate. A final reduction of the aromatic nitro group
furnishes Amprenauvir.

Experimental Protocols
Part 1: Activation of (3S)-Hydroxytetrahydrofuran

Reaction: Synthesis of (3S)-Tetrahydrofuranyl N-Succinimidyl Carbonate

This procedure describes the activation of the hydroxyl group of (3S)-hydroxytetrahydrofuran
by converting it into a more reactive N-succinimidyl carbonate.

Materials:

e (3S)-Hydroxytetrahydrofuran

e N,N'-Disuccinimidyl carbonate (DSC)

e Triethylamine (Et3N)

e Anhydrous Acetonitrile (CH3CN)

o Saturated aqueous sodium bicarbonate (NaHCO3) solution
e Brine

¢ Anhydrous magnesium sulfate (MgSO4)
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o Ethyl acetate (EtOAC)

e Hexane

Procedure:

To a stirred solution of (3S)-hydroxytetrahydrofuran (1.0 eq) in anhydrous acetonitrile at room
temperature, add N,N'-disuccinimidyl carbonate (1.5 eq) and triethylamine (3.0 eq).

 Stir the resulting mixture at room temperature and monitor the reaction by Thin Layer
Chromatography (TLC) until the starting alcohol is consumed (typically 4-6 hours).

» Upon completion, quench the reaction with saturated agueous sodium bicarbonate solution.
o Extract the aqueous layer with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
filter.

o Concentrate the filtrate under reduced pressure to obtain the crude (3S)-tetrahydrofuranyl N-
succinimidyl carbonate, which can be purified by recrystallization from ethyl acetate/hexane.

Part 2: Synthesis of the Core Amine Intermediate

Reaction 2a: Synthesis of tert-Butyl [(1S,2R)-2-hydroxy-3-[isobutyl-(4-nitro-benzenesulfonyl)-
amino]propylJcarbamate

This step involves the sulfonylation of a protected amino alcohol.

Materials:

tert-Butyl [(1S,2R)-3-(isobutylamino)-2-hydroxy-1-phenylmethylpropyl]carbamate

p-Nitrobenzenesulfonyl chloride

Triethylamine (Et3N)

Isopropanol
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o Water

Procedure:

Suspend tert-butyl [(1S,2R)-3-(isobutylamino)-2-hydroxy-1-phenylmethylpropyl]carbamate
(1.0 eq) in isopropanol.

o Add triethylamine (2.5 eq) to the suspension and heat the mixture to 60°C.
e Add p-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 30 minutes.

¢ Maintain the reaction mixture at 60°C for an additional 30 minutes after the addition is
complete.

o Add water and stir the suspension for another 30 minutes at 60°C.
e Cool the mixture to 25°C over 90 minutes.

« Filter the resulting solid, wash with a 1:1 mixture of isopropanol and water, and dry under
vacuum to yield the product.[1]

Reaction 2b: Deprotection to form (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-
nitrobenzenesulfonamide hydrochloride

This step removes the Boc protecting group to liberate the free amine.

Materials:

o tert-Butyl [(1S,2R)-2-hydroxy-3-[isobutyl-(4-nitro-benzenesulfonyl)-amino]propyl]carbamate
e Hydrochloric acid (HCI) in a suitable solvent (e.g., dioxane or methanol)

o Diethyl ether

Procedure:

e Dissolve the Boc-protected sulfonamide from the previous step in a minimal amount of a
suitable solvent like methanol.
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e Add a solution of hydrochloric acid (excess) at 0°C.

» Allow the reaction to warm to room temperature and stir until TLC indicates complete
consumption of the starting material.

o Concentrate the reaction mixture under reduced pressure.
 Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

« Filter the solid and dry under vacuum to obtain the desired core amine intermediate.

Part 3: Coupling and Final Reduction to Amprenavir

Reaction 3a: Coupling of the Activated Tetrahydrofuran with the Core Amine
This is the key fragment coupling step to form the carbamate linkage.

Materials:

(3S)-Tetrahydrofuranyl N-succinimidyl carbonate

(2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide
hydrochloride

Triethylamine (Et3N) or another suitable base

Ethyl acetate (EtOAc) or Dichloromethane (CH2CI2)

Procedure:

Dissolve (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-
nitrobenzenesulfonamide hydrochloride (1.0 eq) in ethyl acetate.

Add triethylamine (2.2 eq) to neutralize the hydrochloride salt and provide a basic medium.

Add a solution of (3S)-tetrahydrofuranyl N-succinimidyl carbonate (1.1 eq) in ethyl acetate.

Heat the reaction mixture to reflux and monitor by TLC (typically 20-24 hours).
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» After completion, cool the reaction mixture and wash with saturated aqueous sodium
bicarbonate solution and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

e The crude product can be purified by column chromatography or recrystallization.
Reaction 3b: Reduction of the Nitro Group to Synthesize Amprenavir

This final step converts the nitro-sulfonamide precursor to the amino-sulfonamide, which is
Amprenavir.

Materials:

(3S)-Tetrahydro-3-furyl N-[(1S,2R)-1-benzyl-2-hydroxy-3-(N-isobutyl-4-
nitrobenzenesulfonamido)propyl] carbamate

Tin(Il) chloride dihydrate (SnCl2-2H20)

Ethyl acetate (EtOAcC)

Saturated aqueous sodium bicarbonate (NaHCOS3) solution
Procedure:

e To a solution of the carbamate nitro derivative (1.0 eq) in ethyl acetate, add tin(ll) chloride
dihydrate (5.0-6.0 eq).

o Heat the reaction mixture to 70°C for approximately 1-2 hours, monitoring for the
disappearance of the starting material by TLC.

o Cool the reaction to room temperature and carefully pour it into a saturated agueous sodium
bicarbonate solution to quench the reaction and precipitate tin salts.

o Extract the mixture with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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» Concentrate the filtrate under reduced pressure to yield crude Amprenauvir.

» Purify the product by flash column chromatography on silica gel or by recrystallization.

Quantitative Data Summary
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Caption: Overall workflow for the synthesis of Amprenavir.

Logical Relationship of Key Intermediates
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Caption: Relationship of key intermediates in the convergent synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-
phenylbutyl) -p-nitrobenzenesulfonamide derivatives - Google Patents [patents.google.com]

» To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
Amprenavir from (3S)-Hydroxytetrahydrofuran]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b147095#protocol-for-the-synthesis-of-amprenavir-
using-3-hydroxytetrahydrofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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